Welcome to the BenchChem Online Store!
molecular formula C7H4Br2N2S B1529741 2-Amino-5,7-dibromobenzothiazole CAS No. 1000289-40-6

2-Amino-5,7-dibromobenzothiazole

Cat. No. B1529741
M. Wt: 308 g/mol
InChI Key: NBNMHIGTHJFJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481544B2

Procedure details

To a solution of (3,5-dibromo-phenyl)-thiourea (35 g, 0.11 mol) in CHCl3 (600 mL) at −55-60° C. was added dropwise a solution of Br2 (40.40 g, 0.25 mol, in 100 ml of CHCl3) over a period of 1 h. The reaction mixture was stirred at −55-60° C. for 15 min followed by refluxing at 70-75° C. for 3 h. The reaction mixture was cooled to room temperature and filtered to get the crude residue that was washed with hexane and diethyl ether. The solid thus obtained was dissolved in H2O, basified with aqueous ammonia solution to pH 10-12 and stirred for 30 min. The solid thus obtained was filtered and washed with water to get the desired product (34.0 g, 98%).
Name
(3,5-dibromo-phenyl)-thiourea
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH2:12])=[S:11])[CH:5]=[C:6]([Br:8])[CH:7]=1.BrBr.N>C(Cl)(Cl)Cl.O>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]2[S:11][C:10]([NH2:12])=[N:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
(3,5-dibromo-phenyl)-thiourea
Quantity
35 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)NC(=S)N
Name
Quantity
100 mL
Type
reactant
Smiles
BrBr
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 57.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −55-60° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing at 70-75° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to get the crude residue that
WASH
Type
WASH
Details
was washed with hexane and diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C2=C(N=C(S2)N)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.